1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide is a synthetic organic compound belonging to the class of sulfonamides. This class of compounds is known for its diverse biological activities, often arising from their ability to mimic peptide bonds and interact with enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide typically involves multiple steps, including the formation of the sulfonyl chloride intermediate and subsequent coupling with the piperidine derivative. Common reagents used in these reactions include thionyl chloride, pyridine, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(4-sulfamoylbenzyl)-4-piperidinecarboxamide: Another sulfonamide with similar structural features.
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide: A related compound with a different substituent on the piperidine ring.
Uniqueness
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-6-5-17(12-18(19)21)29(26,27)24-10-7-16(8-11-24)20(25)23-14-15-4-3-9-22-13-15/h3-6,9,12-13,16H,2,7-8,10-11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQDGVSYSENLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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